

A Comparative Guide to the FT-IR Spectrum of 5-Iodo-2-furaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-2-furaldehyde**

Cat. No.: **B1300138**

[Get Quote](#)

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **5-Iodo-2-furaldehyde**, a key intermediate in organic synthesis.^[1] By comparing its expected spectral features with those of the parent compound, 2-furaldehyde, this document serves as a valuable resource for researchers, scientists, and professionals in drug development for substance identification and characterization.

Interpreting the Vibrational Landscape of 5-Iodo-2-furaldehyde

The FT-IR spectrum of a molecule offers a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.^{[2][3]} For **5-Iodo-2-furaldehyde**, the spectrum is characterized by the distinct absorptions of its aldehyde group, the furan ring, and the carbon-iodine bond. Understanding these characteristic peaks is crucial for confirming the compound's identity and purity.

Comparative FT-IR Data

The following table summarizes the expected and observed FT-IR absorption bands for **5-Iodo-2-furaldehyde** and compares them with the known values for 2-furaldehyde. This comparison highlights the influence of the iodine substituent on the vibrational modes of the furan ring and the aldehyde group.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹) for 5-Iodo-2-furaldehyde	Reported Wavenumber (cm ⁻¹) for 2-Furaldehyde	Intensity
Aldehydic C-H Stretch	Aldehyde (-CHO)	2850 - 2750 (often two bands)	2847 - 2715[4]	Medium
Aromatic C-H Stretch	Furan Ring	3150 - 3100	~3125[4]	Medium
Carbonyl (C=O) Stretch	Aldehyde (-CHO)	1680 - 1660	1687 - 1668[4]	Strong
C=C Stretch	Furan Ring	1580 - 1550 and 1480 - 1450	1510 and 1560[5]	Medium-Strong
C-O-C Stretch	Furan Ring	1030 - 1010	~1020[5]	Strong
Aldehydic C-H Bend	Aldehyde (-CHO)	1395 - 1385	~1367[4]	Medium
C-I Stretch	Carbon-Iodine	600 - 500	N/A	Medium-Strong

Note: The expected wavenumber ranges for **5-Iodo-2-furaldehyde** are predicted based on typical group frequencies and the electronic effects of the iodine substituent. Conjugation of the aldehyde to the furan ring is known to lower the C=O stretching frequency.[6][7][8]

Key Spectral Features of **5-Iodo-2-furaldehyde**:

- Aldehyde Group: The presence of the aldehyde is strongly indicated by the intense C=O stretching vibration, typically found in the 1680-1660 cm⁻¹ region.[6][7][9] Additionally, two medium-intensity bands corresponding to the aldehydic C-H stretch are expected between 2850 and 2750 cm⁻¹.[6][9]
- Furan Ring: The furan moiety is identified by several characteristic peaks. These include the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands, and a strong C-O-C stretching absorption.[5]

- Carbon-Iodine Bond: A key feature distinguishing **5-Iodo-2-furaldehyde** from 2-furaldehyde is the C-I stretching vibration. This bond is expected to produce a medium to strong absorption band at lower wavenumbers, typically in the 600-500 cm⁻¹ range.[10][11]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of **5-Iodo-2-furaldehyde**.

Objective: To acquire the mid-infrared spectrum of solid **5-Iodo-2-furaldehyde** using the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

- 5-Iodo-2-furaldehyde** (solid)[1][12]
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[13]
- Spatula
- Sample holder

Procedure:

- Background Spectrum:** Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
- Sample Preparation:**
 - In a dry environment, grind a small amount (1-2 mg) of **5-Iodo-2-furaldehyde** with approximately 200 mg of dry KBr in an agate mortar.

- Continue grinding until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder into the pellet-forming die.
 - Apply pressure using the hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The acquired interferogram is Fourier-transformed to produce the infrared spectrum.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the systematic approach to interpreting the FT-IR spectrum of **5-Iodo-2-furaldehyde**.

Caption: Workflow for the interpretation of the **5-Iodo-2-furaldehyde** FT-IR spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. tutorchase.com [tutorchase.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. FTIR [terpconnect.umd.edu]
- 12. 5-Iodo-2-furaldehyde | 2689-65-8 [sigmaaldrich.com]
- 13. 5-Iodo-2-furaldehyde | C5H3IO2 | CID 693264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the FT-IR Spectrum of 5-Iodo-2-furaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1300138#ft-ir-spectrum-interpretation-of-5-iodo-2-furaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com